molecular formula C14H10N6NaO6S2 B12350118 CID 156588788

CID 156588788

Cat. No.: B12350118
M. Wt: 445.4 g/mol
InChI Key: VDFLYGQSCZBCOF-TYYBGVCCSA-N
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Description

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is an organic compound with the molecular formula C14H8N6Na2O6S2. It is a water-soluble reagent widely used in various scientific applications, particularly in enzyme immobilization through photo-crosslinking. The compound is known for its stability over a wide pH range and its ability to form strong bonds with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diazidostilbene-2,2-disulfonic acid disodium salt typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for enzyme immobilization and in click chemistry reactions.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic tools.

    Industry: Utilized in the production of dyes and optical brighteners

Mechanism of Action

The compound exerts its effects primarily through its azide groups, which can form covalent bonds with other molecules upon activation. The molecular targets and pathways involved include:

Comparison with Similar Compounds

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is unique due to its dual azide and sulfonic acid groups, which provide both reactivity and solubility. Similar compounds include:

Properties

Molecular Formula

C14H10N6NaO6S2

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C14H10N6O6S2.Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+;

InChI Key

VDFLYGQSCZBCOF-TYYBGVCCSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O.[Na]

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O.[Na]

Origin of Product

United States

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